molecular formula C64H56Cl16N4O20Rh2-4 B6288790 CID 162420594 CAS No. 1816286-21-1

CID 162420594

Cat. No.: B6288790
CAS No.: 1816286-21-1
M. Wt: 1974.2 g/mol
InChI Key: YQMSOPIVEPFGKA-UHFFFAOYSA-J
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Description

The compound with the identifier “CID 162420594” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 162420594 involves specific chemical reactions and conditions. The preparation method typically includes dissolving sodium alginate in water to obtain a sodium alginate solution. This solution is then combined with other reagents such as β-cyclodextrin and calcium chloride to form a curing liquid. Additional components like safflower oil, borneol, vitamin E, vitamin B6, and monoglyceride are dispersed into this curing liquid .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions to ensure consistency and efficiency. The use of advanced equipment and techniques is crucial in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: CID 162420594 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental in modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary, but they generally involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce different derivatives with altered functional groups .

Scientific Research Applications

CID 162420594 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it plays a role in understanding biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of CID 162420594 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to CID 162420594 include other chemical entities with comparable structures and properties. These compounds can be identified using databases like PubChem, which provides information on structurally related molecules .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective or versatile.

Conclusion

This compound is a compound with significant importance in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action provides valuable insights into its potential uses and benefits. By comparing it with similar compounds, we can appreciate its unique properties and contributions to science and industry.

Properties

InChI

InChI=1S/4C14H11Cl4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMSOPIVEPFGKA-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H56Cl16N4O20Rh2-4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1974.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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